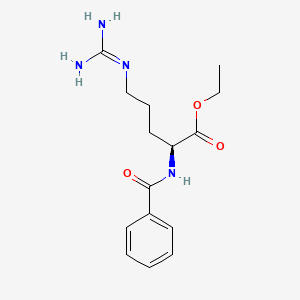

Benzoyl-L-arginine ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDHCCVUYCIGSW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2645-08-1 (mono-hydrochloride) | |

| Record name | Benzoylarginine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000971211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50914183 | |

| Record name | N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

971-21-1 | |

| Record name | Benzoylarginine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000971211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Nα-Benzoyl-L-arginine ethyl ester (BAEE)

Introduction: The Significance of BAEE in Protease Research

Nα-Benzoyl-L-arginine ethyl ester, commonly referred to as BAEE, is a synthetic amino acid derivative that has become an indispensable tool in the field of biochemistry and drug development.[1] Its primary utility lies in its role as a specific substrate for a class of enzymes known as serine proteases, most notably trypsin.[2][] The molecular architecture of BAEE, featuring a benzoyl group protecting the alpha-amino group of arginine and an ethyl ester at the carboxyl terminus, makes it an ideal candidate for studying the kinetics and inhibition of these crucial enzymes.[] This guide provides a comprehensive overview of the chemical properties of BAEE, delves into the mechanistic basis of its interaction with trypsin, and offers detailed, field-proven protocols for its application in enzyme activity assays. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the technical understanding necessary to effectively utilize BAEE in their work.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of BAEE is fundamental to its proper handling, storage, and application in experimental settings. BAEE is typically supplied as a hydrochloride salt (BAEE HCl), which enhances its solubility in aqueous solutions.[]

| Property | Value | Source(s) |

| CAS Number | 2645-08-1 | [2][4][5] |

| Molecular Formula | C₁₅H₂₂N₄O₃ • HCl | [2][4][5] |

| Molecular Weight | 342.82 g/mol | [2][5][6] |

| Appearance | White to off-white crystalline powder | [][6] |

| Melting Point | 128-135 °C | [] |

| Solubility | Soluble in water (50 mg/mL), PBS (pH 7.2) (10 mg/mL), ethanol (10 mg/mL), and DMF (33 mg/mL) | [4] |

| λmax | 227 nm | [4] |

| Purity | ≥97% (HPLC) |

Expert Insight: The hydrochloride form of BAEE is crucial for its utility in biochemical assays, which are almost always conducted in aqueous buffers.[] The solubility in buffer systems like PBS is a key practical advantage. The maximum absorbance (λmax) at 227 nm is a direct consequence of the benzoyl group and is important for certain detection methods, though the more common assay monitors the product formation at 253 nm.[4]

Chemical Reactivity and Stability: The Basis of the Trypsin Assay

The scientific utility of BAEE is centered on the selective cleavage of its ester bond by trypsin and other related proteases like bromelain, ficin, kallikrein, papain, subtilisin, and thrombin.[2][7] Trypsin, a serine protease, specifically recognizes and cleaves peptide bonds at the carboxyl side of lysine and arginine residues.[8] In the case of BAEE, the enzyme hydrolyzes the ethyl ester linkage, yielding Nα-Benzoyl-L-arginine (BA) and ethanol.[9][10]

This enzymatic hydrolysis forms the basis of a widely used continuous spectrophotometric rate determination assay for trypsin activity.[11] The formation of the product, Nα-Benzoyl-L-arginine, results in an increase in absorbance at 253 nm.[9] This change in absorbance over time is directly proportional to the rate of the enzymatic reaction, allowing for the precise quantification of trypsin activity.

Causality in Experimental Design: The choice of pH 7.6 for the standard assay is not arbitrary; it represents a compromise between optimal enzyme activity and the stability of the substrate. Trypsin exhibits optimal activity in slightly alkaline conditions (around pH 8).[8] However, at very high pH, the ester linkage of BAEE can undergo spontaneous hydrolysis, leading to a high background signal. Therefore, pH 7.6 provides a robust window for measuring enzyme-catalyzed hydrolysis while minimizing non-enzymatic breakdown.

Storage and Handling: For long-term use, BAEE hydrochloride should be stored as a solid at -20°C, where it is stable for at least four years.[4] Stock solutions can be prepared in appropriate solvents and should be stored at -20°C or -80°C for up to 1 to 2 years.[1][12] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.[12] BAEE is hygroscopic, so it should be stored in a dry environment.[13]

Experimental Protocol: Spectrophotometric Assay of Trypsin Activity

This protocol provides a step-by-step methodology for determining trypsin activity using BAEE as a substrate. The protocol is designed to be self-validating by including a blank control to account for any non-enzymatic hydrolysis of BAEE.

Materials:

-

Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE)

-

Sodium Phosphate, Monobasic

-

Sodium Hydroxide (1 M)

-

Hydrochloric Acid (1 mM)

-

Trypsin

-

Ultrapure Water

-

UV-Vis Spectrophotometer with temperature control

-

Quartz cuvettes (1 cm path length)

Reagent Preparation:

-

67 mM Sodium Phosphate Buffer (pH 7.6 at 25°C): Prepare an 8.0 mg/mL solution of sodium phosphate, monobasic in ultrapure water. Adjust the pH to 7.6 at 25°C using 1 M NaOH.

-

0.25 mM BAEE Substrate Solution: Prepare a 0.086 mg/mL solution of BAEE in the 67 mM Sodium Phosphate Buffer.

-

1 mM HCl: Prepare a 1,000-fold dilution of 1 M HCl in ultrapure water. This is used as the diluent for the enzyme to maintain its stability.

-

Trypsin Enzyme Solution: Immediately before use, prepare a solution of trypsin in cold (2-8°C) 1 mM HCl to a concentration of 425-575 units/mL.

Assay Procedure:

-

Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 253 nm and equilibrate the cuvette holder to 25°C.

-

Prepare Blank and Test Cuvettes: In separate quartz cuvettes, pipette the following reagents:

-

Blank: 3.00 mL of 0.25 mM BAEE Substrate Solution and 0.200 mL of 1 mM HCl.

-

Test (in triplicate): 3.00 mL of 0.25 mM BAEE Substrate Solution and 0.125 mL of 1 mM HCl.

-

-

Equilibrate: Mix the contents of the cuvettes by inversion and place them in the thermostatted spectrophotometer to equilibrate to 25°C.

-

Initiate the Reaction: To the Test cuvettes, add 0.075 mL of the Trypsin Enzyme Solution.

-

Measure Absorbance: Immediately after adding the enzyme, mix by inversion and begin recording the increase in absorbance at 253 nm for 5 minutes.

-

Data Analysis:

-

Determine the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve for both the Blank and Test samples.

-

The final reaction volume is 3.20 mL.

-

One BAEE unit of trypsin activity is defined as the amount of enzyme that produces a ΔA₂₅₃ of 0.001 per minute under the specified conditions.[9]

-

Caption: Workflow for the spectrophotometric assay of trypsin activity using BAEE.

Mechanism of Action: A Closer Look at the Enzyme-Substrate Interaction

The specificity of trypsin for BAEE is a result of precise molecular recognition at the enzyme's active site. The arginine side chain of BAEE, with its positively charged guanidinium group, fits into the S1 specificity pocket of trypsin, which contains a negatively charged aspartate residue at the bottom. This electrostatic interaction is a primary determinant of substrate binding.

The benzoyl group on the N-terminus of BAEE also plays a role in the interaction, likely through hydrophobic and π-π stacking interactions with aromatic residues in the active site cleft.[14] Once the substrate is properly oriented, a catalytic triad of serine, histidine, and aspartate residues in the trypsin active site facilitates the nucleophilic attack on the carbonyl carbon of the ester bond, leading to its hydrolysis.

Caption: Key interactions between BAEE and the active site of trypsin.

Conclusion: A Versatile and Reliable Tool

Nα-Benzoyl-L-arginine ethyl ester remains a cornerstone substrate in enzyme kinetics and inhibitor screening. Its well-defined chemical properties, coupled with a straightforward and robust spectrophotometric assay, provide a reliable method for quantifying the activity of trypsin and other related proteases. The principles and protocols outlined in this guide offer a solid foundation for researchers to confidently employ BAEE in their studies, from basic biochemical characterization to high-throughput screening in drug discovery pipelines. The inherent self-validating nature of the described assay, when performed with appropriate controls, ensures the generation of high-quality, reproducible data, which is the bedrock of scientific integrity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. CAS 2645-08-1 | Sigma-Aldrich [sigmaaldrich.com]

- 6. N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride [cymitquimica.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. shop.neofroxx.com [shop.neofroxx.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Immobilized enzyme microreactors for analysis of tryptic peptides in β-casein and β-lactoglobulin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

- 14. scbt.com [scbt.com]

Benzoyl-L-arginine ethyl ester synthesis and purification

An In-Depth Technical Guide to the Synthesis and Purification of Nα-Benzoyl-L-arginine ethyl ester (BAEE)

Executive Summary

Nα-Benzoyl-L-arginine ethyl ester (BAEE), particularly in its hydrochloride salt form, is a cornerstone substrate in biochemical and pharmaceutical research.[1] Its primary utility lies in the characterization of serine proteases, such as trypsin, kallikreins, and papain, making it an indispensable tool for enzyme kinetics, inhibitor screening, and drug discovery.[][3] The synthesis of high-purity BAEE is a critical prerequisite for generating reliable and reproducible experimental data. This guide provides a comprehensive, field-proven methodology for the synthesis and purification of BAEE, grounded in fundamental organic chemistry principles. We will detail a robust two-step synthetic pathway involving an initial Fischer esterification of L-arginine followed by a classic Schotten-Baumann N-benzoylation. Furthermore, this guide presents two orthogonal purification strategies—recrystallization and ion-exchange chromatography—and outlines the essential analytical techniques for final product validation.

Introduction to Nα-Benzoyl-L-arginine ethyl ester (BAEE)

Chemical Structure and Properties

BAEE is a derivative of the amino acid L-arginine, modified at both its carboxyl and alpha-amino termini. The hydrochloride salt is the most common form, enhancing its stability and solubility in aqueous buffers.[]

-

Chemical Name: N²-benzoyl-L-arginine, ethyl ester, monohydrochloride[3]

-

CAS Number: 2645-08-1[3]

-

Molecular Formula: C₁₅H₂₂N₄O₃ · HCl[3]

-

Molecular Weight: 342.82 g/mol [5]

-

Appearance: White to off-white crystalline powder[5]

-

Solubility: Readily soluble in water (up to 50 mg/mL) and ethanol.[5]

Significance and Applications in Research and Development

The specific structure of BAEE makes it an ideal substrate for proteases that preferentially cleave peptide bonds C-terminal to arginine residues.

-

Enzyme Kinetics: BAEE is widely used as a chromogenic substrate to determine the activity of trypsin and other serine proteases.[4] The hydrolysis of the ester bond can be monitored spectrophotometrically, allowing for precise kinetic measurements.[6]

-

Drug Discovery: In the development of protease inhibitors, BAEE serves as a benchmark substrate for screening compound libraries and determining the efficacy and mechanism of action of potential drug candidates.[]

-

Protein Engineering: It is used as a model substrate to study the specificity of engineered proteases and for the site-specific cleavage of fusion proteins.[]

Synthetic Strategy: A Two-Step Approach

The synthesis of BAEE is efficiently achieved through a sequential, two-step process. The first step protects the carboxylic acid via esterification, and the second step introduces the benzoyl group onto the α-amino group. This sequence is critical; attempting to benzoylate L-arginine directly would result in a mixture of N-acylated products and potential polymerization.

Overview of the Synthetic Pathway

-

Fischer Esterification: L-arginine is reacted with absolute ethanol in the presence of an acid catalyst, typically generated in situ from thionyl chloride, to yield L-arginine ethyl ester dihydrochloride.[7][8]

-

Schotten-Baumann N-Benzoylation: The resulting L-arginine ethyl ester is then acylated using benzoyl chloride under basic aqueous conditions to form the final product, Nα-Benzoyl-L-arginine ethyl ester.[9][10]

Diagram of the Overall Synthesis Workflow

Caption: Overall workflow for the two-step synthesis and purification of BAEE.

Experimental Protocol: Synthesis of BAEE

Step 1: Fischer Esterification of L-Arginine

Principle: This reaction utilizes thionyl chloride (SOCl₂) which reacts with ethanol to form ethyl chloride and sulfur dioxide, but more importantly, it generates HCl gas in situ. This anhydrous HCl protonates the carboxylic acid of L-arginine, activating it for nucleophilic attack by ethanol. The thionyl chloride also acts as a powerful dehydrating agent, consuming any water present and driving the equilibrium towards the ester product.[7]

Detailed Protocol:

-

Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (containing CaCl₂).

-

To the flask, add 200 mL of absolute ethanol and cool the flask in an ice-salt bath to between -5°C and 0°C.[7]

-

Slowly, and with vigorous stirring, add 12.0 mL (approx. 19.6 g, 0.165 mol) of thionyl chloride dropwise via a dropping funnel over 30 minutes, ensuring the temperature does not exceed 5°C.

-

Once the addition is complete, continue stirring for another 30 minutes in the ice bath.

-

Slowly add 26.1 g (0.15 mol) of L-arginine to the cold ethanolic HCl solution. The L-arginine will slowly dissolve as it reacts.

-

Remove the ice bath and allow the mixture to warm to room temperature (approx. 25-30°C), then stir for 2 hours.[7]

-

Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-3 hours to drive the esterification to completion.[7]

-

Cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator to obtain a viscous, oily residue of crude L-arginine ethyl ester dihydrochloride. This crude intermediate is typically used in the next step without further purification.

Step 2: Nα-Benzoylation via Schotten-Baumann Reaction

Principle: The Schotten-Baumann reaction is an effective method for acylating amines.[10] It is performed in a two-phase system, typically an organic solvent and water.[11] A base, such as sodium hydroxide, is present in the aqueous phase to neutralize the HCl that is generated as a byproduct of the reaction.[9] This neutralization is crucial as it prevents the protonation of the amine nucleophile, thereby ensuring it remains reactive towards the benzoyl chloride.

Detailed Protocol:

-

Dissolve the crude L-arginine ethyl ester dihydrochloride from the previous step in 150 mL of cold deionized water in a 500 mL beaker, placed in an ice bath.

-

Separately, prepare a solution of 21.0 g (0.15 mol) of benzoyl chloride in 100 mL of dichloromethane.

-

While vigorously stirring the aqueous solution of the arginine ester, slowly add the benzoyl chloride solution.

-

Simultaneously, add a 10% (w/v) aqueous sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 8.5 and 9.5. Use a pH meter to monitor the reaction. The base consumes the HCl generated, driving the reaction forward.

-

Continue vigorous stirring in the ice bath for 2-3 hours. The completion of the reaction can be qualitatively assessed by the disappearance of the characteristic smell of benzoyl chloride.[12]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 50 mL portions of dichloromethane.

-

Combine all organic layers and wash them with 50 mL of 1 M HCl followed by 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield crude BAEE as a solid or semi-solid.

Purification Methodologies

Rationale for Purification

Purification is a critical step to remove unreacted starting materials (e.g., L-arginine ethyl ester, benzoyl chloride), byproducts (e.g., benzoic acid from hydrolysis of benzoyl chloride), and any side-products. For its use in sensitive enzymatic assays, the purity of BAEE must be exceptionally high (typically >97% by HPLC).

Method 1: Recrystallization

Principle: Recrystallization is a technique used to purify solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.[13]

Detailed Protocol:

-

Transfer the crude BAEE solid to an Erlenmeyer flask.

-

Add a minimal amount of hot absolute ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.

-

Once dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath for at least one hour to maximize crystal formation.

-

If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can be effective.

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold diethyl ether to remove any residual soluble impurities.

-

Dry the purified crystals under vacuum to obtain pure Nα-Benzoyl-L-arginine ethyl ester hydrochloride.

Method 2: Ion-Exchange Chromatography (IEX)

Principle: IEX separates molecules based on their net surface charge.[14][15] BAEE possesses a permanent positive charge on its guanidinium group, making it an ideal candidate for cation-exchange chromatography. In this technique, the positively charged BAEE binds to a negatively charged solid support (the resin).[14] Impurities that are neutral or negatively charged will not bind and will be washed away. The bound BAEE is then eluted by increasing the ionic strength of the buffer, which introduces competing ions (e.g., Na⁺) that displace the product from the resin.

Workflow Diagram: Cation-Exchange Chromatography

Caption: Step-by-step workflow for the purification of BAEE using cation-exchange chromatography.

Detailed Protocol:

-

Resin Selection: Choose a strong cation-exchange resin (e.g., SP Sepharose).

-

Buffer Preparation: Prepare a low-salt binding buffer (Buffer A: 20 mM Sodium Phosphate, pH 7.0) and a high-salt elution buffer (Buffer B: 20 mM Sodium Phosphate, 1 M NaCl, pH 7.0).

-

Column Packing and Equilibration: Pack a suitable chromatography column with the resin and equilibrate it with 5-10 column volumes (CVs) of Buffer A.

-

Sample Preparation and Loading: Dissolve the crude BAEE in a minimal volume of Buffer A and load it onto the equilibrated column.

-

Wash: Wash the column with 5-10 CVs of Buffer A to remove any unbound impurities. Monitor the column effluent's UV absorbance at 227 nm until it returns to baseline.[3]

-

Elution: Elute the bound BAEE from the column using a linear gradient from 0% to 100% Buffer B over 10-20 CVs.

-

Fraction Collection: Collect fractions throughout the elution process and monitor the UV absorbance at 227 nm to identify the peak corresponding to BAEE.

-

Analysis and Pooling: Analyze the fractions containing the protein peak for purity using HPLC. Pool the purest fractions, and if necessary, desalt them using dialysis or size-exclusion chromatography. Lyophilize the pooled fractions to obtain the final product as a pure, dry powder.

Quality Control and Analytical Validation

A rigorous analytical assessment is mandatory to confirm the identity, purity, and quality of the final BAEE product.[16]

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[17] A reverse-phase C18 column with a water/acetonitrile gradient containing trifluoroacetic acid (TFA) is typically used. Purity is determined by calculating the area percentage of the main product peak.[18]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the synthesized compound, verifying its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide unambiguous structural confirmation of the compound by showing the expected chemical shifts and coupling patterns for all protons and carbons.

-

Melting Point Analysis: A sharp and defined melting point range is a good indicator of high purity for a crystalline solid.[19]

Data Summary Table

| Parameter | Analytical Method | Expected Specification |

| Identity | Mass Spectrometry (ESI-MS) | [M+H]⁺ = 307.2 |

| Structure | ¹H and ¹³C NMR | Spectrum conforms to the structure of BAEE |

| Purity | HPLC (UV at 227 nm) | ≥ 97.0% |

| Appearance | Visual Inspection | White or beige crystalline solid[5] |

| Melting Point | Melting Point Apparatus | Approx. 85°C[5] |

Conclusion

This guide has detailed a reliable and reproducible pathway for the laboratory-scale synthesis and purification of high-purity Nα-Benzoyl-L-arginine ethyl ester hydrochloride. By combining a classic Fischer esterification with a robust Schotten-Baumann reaction, BAEE can be synthesized in good yield. Furthermore, the strategic application of either recrystallization or the more rigorous ion-exchange chromatography ensures the final product meets the high-purity standards required for sensitive biochemical assays and drug development applications. Adherence to the outlined protocols and stringent analytical validation will empower researchers to produce high-quality BAEE, fostering accuracy and consistency in their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 3. caymanchem.com [caymanchem.com]

- 4. goldbio.com [goldbio.com]

- 5. N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102976978A - Preparation method of L-arginine ethyl ester hydrochloride - Google Patents [patents.google.com]

- 8. CN108101812B - Production and purification process of lauroyl arginine ethyl ester hydrochloride - Google Patents [patents.google.com]

- 9. byjus.com [byjus.com]

- 10. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 12. chemistnotes.com [chemistnotes.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. m.youtube.com [m.youtube.com]

- 15. biaseparations.com [biaseparations.com]

- 16. Purity Testing - www.impactanalytical.com [impactanalytical.com]

- 17. benchchem.com [benchchem.com]

- 18. Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. moravek.com [moravek.com]

Spectroscopic Properties of Benzoyl-L-arginine Ethyl Ester: An In-depth Technical Guide

Introduction

Benzoyl-L-arginine ethyl ester (BAEE) is a synthetic substrate widely employed in biochemical assays, particularly for the characterization of proteolytic enzymes such as trypsin, kallikrein, and papain.[1][2] Its structure, comprising a benzoyl group, an L-arginine residue, and an ethyl ester, provides specific cleavage sites for these enzymes. The hydrolysis of the ester bond is readily monitored using various spectroscopic techniques, making BAEE an invaluable tool in enzyme kinetics and inhibitor screening.[][4] This guide provides a comprehensive overview of the core spectroscopic properties of BAEE, offering both theoretical insights and practical protocols for its analysis.

This document is intended for researchers, scientists, and drug development professionals who utilize BAEE in their workflows and require a deeper understanding of its spectroscopic characteristics. We will delve into Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For each technique, we will explore the underlying principles, expected spectral features, and detailed methodologies for sample analysis.

Molecular Structure and Key Features

A foundational understanding of BAEE's structure is paramount to interpreting its spectroscopic data. The molecule's key functional groups—the benzoyl chromophore, the amide and ester carbonyls, the guanidinium group of arginine, and the ethyl ester moiety—all contribute distinct spectroscopic signatures.

References

Solubility of Benzoyl-L-arginine Ethyl Ester (BAEE) in Different Buffers: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Nα-Benzoyl-L-arginine ethyl ester (BAEE) is a synthetic substrate indispensable for assaying the activity of proteases such as trypsin, kallikrein, and subtilisin. The accuracy and reproducibility of these enzymatic assays are critically dependent on the precise preparation of BAEE solutions, for which a thorough understanding of its solubility and stability is paramount. This technical guide provides a comprehensive analysis of the physicochemical properties of BAEE and the key factors that govern its solubility in various aqueous buffer systems. We present quantitative solubility data, a robust experimental protocol for determining solubility, and field-proven insights into preparing stable, reliable BAEE solutions for research and development applications.

Introduction to Benzoyl-L-arginine ethyl ester (BAEE)

Nα-Benzoyl-L-arginine ethyl ester, commonly supplied as a hydrochloride salt (BAEE·HCl), is a derivative of the amino acid L-arginine. It is widely used as a chromogenic substrate in biochemistry.[] The enzymatic hydrolysis of the ethyl ester bond by proteases like trypsin can be monitored spectrophotometrically by measuring the increase in absorbance at 253 nm.[2][3][4] This reaction provides a simple and reliable method for determining enzyme kinetics and inhibitor efficacy.

However, the success of these assays hinges on the substrate's solubility and stability in the chosen buffer system. Poor solubility can lead to inaccurate substrate concentration, resulting in unreliable kinetic data, while degradation via hydrolysis can reduce the effective substrate concentration over time. This guide addresses these challenges by providing a foundational understanding of BAEE's behavior in solution.

Physicochemical Properties Governing Solubility

The solubility of BAEE is dictated by its molecular structure, which features both hydrophobic (benzoyl group, ethyl ester) and hydrophilic (guanidinium group) moieties. The hydrochloride salt form is typically used to enhance aqueous solubility.[]

2.1 The Critical Role of the Guanidinium Group and its pKa

The most significant feature influencing BAEE's aqueous solubility is the guanidinium side chain of the arginine residue. The equilibrium acid dissociation constant (pKa) for this group in free arginine has been definitively measured at 13.8 .[5]

-

Causality: The pKa value indicates the pH at which a functional group is 50% protonated and 50% deprotonated. With a pKa of 13.8, the guanidinium group of BAEE is overwhelmingly protonated and carries a permanent positive charge across the entire pH range used in typical biological experiments (pH 1-12).[5] It is important to note that the α-amino group, which has a pKa of ~9 in free arginine, is acylated to form an amide in BAEE and is therefore not basic.

This permanent cationic state allows the BAEE molecule to interact favorably with polar water molecules, driving its solubility.

2.2 Molecular Structure and Ionization State

The diagram below illustrates the structure of BAEE and its constant positive charge in typical aqueous buffers.

References

Benzoyl-L-arginine ethyl ester CAS number and molecular weight

An In-depth Technical Guide to Nα-Benzoyl-L-arginine Ethyl Ester (BAEE) for Researchers and Drug Development Professionals

Foundational Understanding of BAEE

Nα-Benzoyl-L-arginine ethyl ester is an arginine derivative and a synthetic nonpeptide substrate widely employed in biochemical assays.[1][][3] Its primary utility lies in its specificity for certain proteolytic enzymes, most notably trypsin and other trypsin-like serine proteases such as kallikrein, ficin, and papain.[4][5] The compound is most commonly available as a hydrochloride salt to enhance its stability and solubility in aqueous solutions, a crucial factor for consistent and reproducible experimental results.[][3]

Mechanism of Enzymatic Action

Trypsin, a well-characterized serine protease, plays a vital role in protein digestion by cleaving peptide chains at the carboxyl (C-terminal) side of lysine and arginine residues.[6][7] The specificity of trypsin is dictated by its active site, which features a negatively charged pocket (containing an aspartate residue) that attracts the positively charged side chains of arginine and lysine.[6][8]

BAEE mimics a natural peptide substrate. The arginine residue of BAEE is recognized and binds to the specificity pocket of the trypsin active site. The catalytic triad (serine, histidine, and aspartate) within the enzyme's active site then facilitates the hydrolysis of the ester bond in BAEE.[9] This reaction yields Nα-Benzoyl-L-arginine and ethanol.[10][11] The cleavage of the ester bond leads to a change in the electronic structure of the benzoyl group, resulting in an increase in absorbance at 253 nm. This spectrophotometric shift forms the basis of a continuous kinetic assay for measuring enzyme activity.[10]

Physicochemical and Handling Properties

Accurate characterization of a reagent is fundamental to experimental success. The properties of BAEE, particularly its hydrochloride form (BAEE HCl), are summarized below.

| Property | Value | Source(s) |

| Chemical Name | Nα-Benzoyl-L-arginine ethyl ester hydrochloride | [12][13] |

| Synonyms | BAEE HCl, Bz-Arg-OEt·HCl, Ethyl N-benzoyl-L-argininate HCl | [10][13] |

| CAS Number | 2645-08-1 | [10][12] |

| Molecular Formula | C₁₅H₂₂N₄O₃·HCl | [4][10] |

| Molecular Weight | 342.82 g/mol | [12][14] |

| Appearance | White to off-white crystalline solid or powder | [13][14] |

| Solubility | Water: ~50-175 mg/mL; DMSO: ~10-200 mg/mL; Ethanol: ~10 mg/mL | [10][14][15] |

| Storage | Store desiccated at 2-8°C or -20°C for long-term stability | [1][15][16] |

| Stability | Stable for ≥ 4 years when stored correctly | [1] |

Note: The free base form of Benzoyl-L-arginine ethyl ester has a CAS number of 971-21-1 and a molecular weight of 306.36 g/mol .[11]

Core Application: Spectrophotometric Assay of Trypsin Activity

The most prevalent application of BAEE is in the quantitative determination of trypsin activity. This continuous spectrophotometric rate determination assay is a staple in enzyme kinetics.[10]

Principle of the Assay

The assay quantifies the rate of BAEE hydrolysis by measuring the increase in absorbance at 253 nm (A₂₅₃). One "BAEE unit" of trypsin activity is defined as the amount of enzyme that produces a ΔA₂₅₃ of 0.001 per minute at pH 7.6 and 25°C in a specified reaction volume.[10][11] This direct relationship between product formation and absorbance change allows for real-time monitoring of the enzymatic reaction.

Detailed Experimental Protocol

This protocol is a validated method for determining trypsin activity. It is crucial to maintain consistent conditions (pH, temperature) as enzyme activity is highly sensitive to these parameters.[17]

Required Reagents:

-

Phosphate Buffer (67 mM, pH 7.6): Prepare by dissolving sodium phosphate, monobasic in ultrapure water and adjusting the pH to 7.6 at 25°C with 1 M NaOH.[10]

-

BAEE Substrate Solution (0.25 mM): Dissolve Nα-Benzoyl-L-arginine ethyl ester hydrochloride (e.g., Sigma-Aldrich Cat. No. B4500) in the Phosphate Buffer. Prepare this solution fresh daily for optimal results.[10]

-

HCl Solution (1 mM): Prepare a 1:1000 dilution of a 1 M HCl stock solution in ultrapure water. This is used as the diluent for the enzyme to maintain its stability.[10]

-

Trypsin Enzyme Solution: Immediately before use, prepare a working solution of trypsin (e.g., 400-600 units/mL) in cold (2-8°C) 1 mM HCl Solution.[10]

Procedure:

-

Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 253 nm and equilibrate the cuvette holder to 25°C.

-

Reagent Preparation: Pipette the following into suitable quartz cuvettes:

| Reagent | Blank Cuvette | Test Cuvette(s) |

| BAEE Substrate Solution | 3.00 mL | 3.00 mL |

| 1 mM HCl Solution | 0.20 mL | 0.125 mL |

-

Equilibration: Mix the contents of the cuvettes by inversion and place them in the thermostatted spectrophotometer to equilibrate to 25°C.

-

Initiate Reaction: To the Test cuvette(s), add 0.075 mL of the Trypsin Enzyme Solution. Do not add enzyme to the Blank cuvette.

-

Data Acquisition: Immediately mix by inversion and begin recording the absorbance at 253 nm for approximately 5 minutes.

-

Analysis: Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) using the maximum linear portion of the curve for both the Test and Blank samples.

Data Interpretation and Calculation

The activity of the trypsin solution is calculated using the following formula:

Units/mL Enzyme = ( (ΔA₂₅₃/min Test - ΔA₂₅₃/min Blank) * 3.2 ) / ( 0.001 * 0.075 )

Where:

-

0.001 is the change in absorbance per minute per BAEE unit of trypsin.[10][11]

-

0.075 is the volume of enzyme solution added in mL.

This calculation provides the enzyme activity in BAEE units per mL of the enzyme solution.

Workflow Visualization

The following diagram illustrates the logical flow of the trypsin activity assay.

Caption: Workflow for Trypsin Activity Assay using BAEE.

Advanced Considerations and Troubleshooting

-

Substrate Concentration: For determining Michaelis-Menten kinetic parameters (Km and Vmax), the assay should be performed with varying concentrations of BAEE.[13] The Km for trypsin with BAEE has been reported in the millimolar range, though this can vary with conditions.[18]

-

Linearity: The reaction rate should be linear for the duration of the measurement. If the rate decreases over time, it may indicate substrate depletion or enzyme instability. In such cases, using a lower enzyme concentration is advisable.[16]

-

Inhibitor Screening: This assay is readily adaptable for screening potential trypsin inhibitors. By pre-incubating the enzyme with a test compound before adding the BAEE substrate, one can measure the reduction in enzymatic activity to determine the compound's inhibitory potency.[12]

Conclusion

Nα-Benzoyl-L-arginine ethyl ester is an indispensable tool for researchers in biochemistry, cell biology, and drug discovery. Its well-defined interaction with trypsin provides a reliable and reproducible method for quantifying enzymatic activity and exploring enzyme kinetics. By understanding the principles behind its use and adhering to validated protocols, scientists can generate high-quality, trustworthy data, advancing our understanding of protease function and inhibition.

References

- 1. caymanchem.com [caymanchem.com]

- 3. CAS 2645-08-1: N-Benzoyl-L-arginine ethyl ester hydrochlor… [cymitquimica.com]

- 4. mpbio.com [mpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. letstalkacademy.com [letstalkacademy.com]

- 7. youtube.com [youtube.com]

- 8. Untitled Document [ucl.ac.uk]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. merckmillipore.com [merckmillipore.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]

- 13. Biochemical Characterization of An Arginine-Specific Alkaline Trypsin from Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. trypsin substrate, chromogenic, ≥97% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 16. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 17. shop.neofroxx.com [shop.neofroxx.com]

- 18. researchgate.net [researchgate.net]

pH-dependent hydrolysis of Benzoyl-L-arginine ethyl ester

An In-Depth Technical Guide to the pH-Dependent Hydrolysis of Nα-Benzoyl-L-arginine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Benzoyl-L-arginine ethyl ester (BAEE) is a synthetic substrate extensively utilized in biochemical assays to characterize the enzymatic activity of serine proteases, most notably trypsin. The hydrolysis of BAEE is exquisitely sensitive to pH, a parameter that governs the ionization states of catalytic residues within the enzyme's active site and thereby dictates the reaction kinetics. This technical guide provides a comprehensive exploration of the principles underlying the pH-dependent hydrolysis of BAEE, offering both theoretical insights and practical, field-proven methodologies. We will delve into the reaction mechanism, the profound influence of pH on kinetic parameters, and a detailed protocol for a continuous spectrophotometric assay. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and technical expertise to accurately measure and interpret the kinetics of BAEE hydrolysis in their respective applications.

Introduction: The Significance of BAEE in Protease Research

Nα-Benzoyl-L-arginine ethyl ester is a colorless, non-peptide molecule that serves as a valuable tool in enzymology.[1] Its structure mimics the carboxyl side of arginine, a key recognition site for trypsin and other related serine proteases. Upon enzymatic cleavage of the ester bond, BAEE is hydrolyzed into Nα-Benzoyl-L-arginine and ethanol. This reaction forms the basis of a simple and reliable method for quantifying the activity of these enzymes.

The utility of BAEE extends across various scientific domains, from fundamental enzyme characterization to the screening of potential protease inhibitors in drug discovery pipelines. Understanding the factors that influence its hydrolysis is therefore of paramount importance for generating reproducible and meaningful data. Among these factors, pH stands out as the most critical variable, capable of modulating the enzymatic activity over several orders of magnitude.

The Mechanism of Hydrolysis: A Tale of Two Pathways

The hydrolysis of BAEE can proceed through two distinct pathways: non-enzymatic (spontaneous) hydrolysis and enzymatic hydrolysis.

Non-Enzymatic Hydrolysis

In the absence of a catalyst, BAEE can undergo spontaneous hydrolysis, particularly at elevated temperatures and extreme pH values.[2] This reaction is generally much slower than the enzyme-catalyzed counterpart under physiological conditions. The rate of non-enzymatic hydrolysis is influenced by both acid and base catalysis.[3] However, for most practical applications in enzymology, the contribution of spontaneous hydrolysis is minimal and can often be corrected for by running appropriate blank reactions.[4]

Enzymatic Hydrolysis: The Serine Protease Mechanism

The enzymatic hydrolysis of BAEE by serine proteases like trypsin follows a well-established two-step mechanism involving a covalent intermediate:

-

Acylation: The enzyme's active site, featuring a catalytic triad of serine, histidine, and aspartate, attacks the ester carbonyl of BAEE. The serine residue becomes acylated, forming a transient acyl-enzyme intermediate and releasing ethanol.

-

Deacylation: A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate, leading to the hydrolysis of the covalent bond and the release of Nα-Benzoyl-L-arginine. The enzyme is thus regenerated for another catalytic cycle.

This intricate process is highly dependent on the protonation states of the amino acid residues in the active site, which are in turn governed by the pH of the surrounding medium.

Below is a diagram illustrating the general workflow for studying BAEE hydrolysis.

Caption: General workflow for a BAEE hydrolysis assay.

The Overarching Influence of pH on Reaction Kinetics

The rate of BAEE hydrolysis is profoundly influenced by pH. This dependence is primarily attributed to the ionization state of the histidine residue in the catalytic triad of serine proteases.[5][6] For catalysis to occur efficiently, the imidazole side chain of histidine must be in its neutral, unprotonated form to act as a general base and accept a proton from the serine hydroxyl group.

The relationship between pH and the observed reaction rate often yields a bell-shaped curve, with the optimal pH reflecting the pKa values of the ionizable groups in the enzyme's active site. For trypsin, the optimal pH for BAEE hydrolysis is typically in the range of 7.6 to 8.2.[4]

The kinetic parameters, Michaelis constant (Km) and the catalytic constant (kcat), also exhibit pH dependence. Studies on the enzyme plasmin have shown that for the hydrolysis of α-N-benzoyl-L-arginine ethyl ester, the kc/Km is influenced by two groups with pK values of 6.5 and 8.4.[5] The group with a pK of 6.5, likely a histidine residue, affects kcat, while the group with a pK of 8.4, possibly the α-amino group of the N-terminus, influences Km.[5]

The following diagram illustrates the relationship between pH and key catalytic events.

Caption: Influence of pH on enzyme ionization state and activity.

Experimental Protocol: Continuous Spectrophotometric Rate Determination

This protocol provides a robust and widely adopted method for measuring the rate of BAEE hydrolysis, adapted from established procedures.[7] The principle lies in monitoring the increase in absorbance at 253 nm as BAEE is converted to Nα-Benzoyl-L-arginine.

Reagents and Equipment

-

Buffer: 67 mM Sodium Phosphate Buffer, pH 7.6 at 25 °C.

-

Substrate Solution: 0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) in the above buffer.

-

Enzyme Diluent: 1 mM Hydrochloric Acid (HCl), cold (2-8 °C).

-

Enzyme Solution: A solution of trypsin in cold 1 mM HCl, at a concentration that provides a linear rate of absorbance change over several minutes.

-

Equipment:

-

Spectrophotometer with temperature control, capable of measuring absorbance at 253 nm.

-

Quartz cuvettes (1 cm path length).

-

Calibrated pipettes.

-

pH meter.

-

Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare the 67 mM sodium phosphate buffer and adjust the pH to 7.6 at 25 °C with 1 M NaOH.

-

Dissolve BAEE in the buffer to a final concentration of 0.25 mM to prepare the Substrate Solution.

-

Prepare the 1 mM HCl solution for diluting the enzyme.

-

Immediately before use, prepare the Enzyme Solution by diluting the trypsin stock in cold 1 mM HCl. The final concentration should be determined empirically to yield a ΔA253 of approximately 0.02 to 0.04 per minute.

-

-

Assay Procedure:

-

Set the spectrophotometer to 253 nm and equilibrate the cell holder to 25 °C.

-

Pipette 3.00 mL of the Substrate Solution into a quartz cuvette.

-

For the blank, add 0.200 mL of the HCl Solution. For the test samples, add 0.125 mL of the HCl Solution.

-

Incubate the cuvettes in the spectrophotometer for 3-5 minutes to allow for temperature equilibration.

-

To the test cuvettes, add 0.075 mL of the Enzyme Solution.

-

Immediately mix by inversion and begin recording the absorbance at 253 nm for at least 5 minutes.

-

-

Data Analysis:

-

Determine the rate of change in absorbance per minute (ΔA253/min) from the initial, linear portion of the curve for both the blank and the test samples.

-

Subtract the rate of the blank from the rate of the test samples to obtain the enzyme-catalyzed rate.

-

The activity of the enzyme can be calculated using the Beer-Lambert law. One BAEE unit of trypsin activity is defined as the amount of enzyme that produces a ΔA253 of 0.001 per minute at pH 7.6 and 25 °C in a 3.20 mL reaction volume.

-

Other Factors Influencing BAEE Hydrolysis

While pH is a primary determinant, other factors can also significantly impact the rate of BAEE hydrolysis and should be carefully controlled for accurate and reproducible results.

-

Temperature: Like most enzymatic reactions, the rate of BAEE hydrolysis increases with temperature up to an optimum, after which the enzyme begins to denature.[8]

-

Buffer System: The choice of buffer can influence enzymatic activity.[9] It is crucial to select a buffer that does not interfere with the reaction and has a pKa close to the desired experimental pH.

-

Organic Solvents: The presence of organic solvents, such as acetonitrile, can affect the enzyme's conformation and activity, and may also introduce bias in absorbance measurements due to changes in solvent polarity.[10]

-

Substrate and Product Inhibition: At high concentrations, the substrate (BAEE) or the product (Nα-Benzoyl-L-arginine) can act as inhibitors, leading to deviations from Michaelis-Menten kinetics.[5]

Data Presentation

For comparative studies, it is essential to present kinetic data in a clear and organized manner.

| pH | Initial Rate (ΔA253/min) | Km (mM) | kcat (s-1) |

| 6.0 | Data | Data | Data |

| 7.0 | Data | Data | Data |

| 7.6 | Data | Data | Data |

| 8.2 | Data | Data | Data |

| 9.0 | Data | Data | Data |

| Note: This table is a template. The actual values need to be determined experimentally. |

Conclusion: A Foundation for Rigorous Enzymatic Analysis

The pH-dependent hydrolysis of Nα-Benzoyl-L-arginine ethyl ester is a cornerstone of protease research. A thorough understanding of the underlying chemical principles, the influence of pH on the enzyme's catalytic machinery, and the meticulous execution of standardized protocols are indispensable for obtaining high-quality, reliable data. This guide has provided a detailed overview of these aspects, from the mechanistic intricacies to a practical, step-by-step assay procedure. By carefully controlling pH and other experimental variables, researchers can leverage the BAEE hydrolysis assay as a powerful tool to unravel the complexities of protease function and to advance the development of novel therapeutics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Immobilized enzyme microreactors for analysis of tryptic peptides in β-casein and β-lactoglobulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.viu.ca [web.viu.ca]

- 4. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 5. pH effects in plasmin-catalysed hydrolysis of alpha-N-benzoyl-L-arginine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pH dependence of the hydrolysis of benzoyl-L-arginine ethyl ester in cooled mixed solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Critical assessment of the spectroscopic activity assay for monitoring trypsin activity in organic-aqueous solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

BAEE as a Substrate for Serine Proteases: An In-depth Technical Guide

This guide provides a comprehensive technical overview of Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate for serine proteases. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of BAEE-based assays, offers field-proven insights into experimental design and execution, and explores its application in inhibitor screening.

The Foundational Chemistry of BAEE and Serine Protease Interaction

Serine proteases, a major class of proteolytic enzymes, are characterized by a highly conserved catalytic triad of serine, histidine, and aspartate residues in their active site.[1][2] These enzymes play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, and immunity.[3] Their activity is tightly regulated, and dysregulation is often implicated in various diseases, making them significant targets for therapeutic intervention.[4]

Trypsin, a well-characterized serine protease, exhibits a high degree of specificity, preferentially cleaving peptide bonds at the carboxyl side of basic amino acids such as arginine and lysine.[5] This specificity is dictated by the enzyme's S1 binding pocket, which in the case of trypsin, contains a negatively charged aspartate residue that favorably interacts with the positively charged side chains of arginine and lysine.[5]

BAEE is a synthetic substrate that mimics the natural substrates of trypsin-like serine proteases.[6] It possesses an arginine residue, making it an ideal candidate for specific recognition and cleavage by these enzymes. The hydrolysis of the ethyl ester bond in BAEE by a serine protease, such as trypsin, results in the formation of Nα-Benzoyl-L-arginine (BA) and ethanol. This reaction can be conveniently monitored spectrophotometrically by measuring the increase in absorbance at 253 nm, which is directly proportional to the rate of BAEE hydrolysis.

The Catalytic Mechanism of BAEE Hydrolysis

The hydrolysis of BAEE by a serine protease proceeds through a two-step "ping-pong" mechanism involving the formation of a covalent acyl-enzyme intermediate.[7]

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Catalytic triad - Wikipedia [en.wikipedia.org]

- 3. Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. purdue.edu [purdue.edu]

- 6. researchgate.net [researchgate.net]

- 7. How the Same Core Catalytic Machinery Catalyzes 17 Different Reactions: the Serine-Histidine-Aspartate Catalytic Triad of α/β-Hydrolase Fold Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Nα-Benzoyl-L-arginine Ethyl Ester Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE hydrochloride) is a synthetic derivative of the amino acid L-arginine, widely employed as a chromogenic substrate in biochemical assays. This technical guide provides a comprehensive overview of the physical and chemical characteristics of BAEE hydrochloride, its synthesis, and its critical role in enzyme kinetics, particularly for serine proteases like trypsin. Detailed experimental protocols for its use in enzymatic assays and characterization are presented, alongside insights into its applications in drug discovery and protein engineering. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Nα-Benzoyl-L-arginine ethyl ester hydrochloride, commonly abbreviated as BAEE hydrochloride, is a nonpeptide substrate crucial for the in vitro characterization of various proteases. Its structure, featuring a benzoyl group at the alpha-amino group and an ethyl ester at the carboxyl terminus of L-arginine, is specifically designed to be a target for enzymes that recognize and cleave at the carboxyl side of arginine residues. The hydrochloride salt form enhances its solubility in aqueous solutions, making it highly suitable for a wide range of biochemical assays.[] This guide will delve into the fundamental properties of BAEE hydrochloride, providing a robust framework for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of BAEE hydrochloride is paramount for its proper handling, storage, and application in experimental settings.

Chemical Structure and Formula

-

Chemical Name: Nα-Benzoyl-L-arginine ethyl ester hydrochloride[2]

-

CAS Number: 2645-08-1[][2]

-

Molecular Formula: C₁₅H₂₂N₄O₃·HCl[][2]

-

Molecular Weight: 342.82 g/mol [4]

The structure of BAEE hydrochloride is characterized by the presence of a benzoyl group attached to the α-amino group of L-arginine, and an ethyl ester at the C-terminus. This modification is key to its function as an enzymatic substrate.

References

Methodological & Application

Application Note & Protocol: Spectrophotometric Determination of Trypsin Activity using Nα-Benzoyl-L-arginine ethyl ester (BAEE)

Introduction and Scientific Principle

Trypsin, a serine protease found in the digestive system, plays a crucial role in the hydrolysis of proteins. Its enzymatic activity is a key parameter in various fields, from biochemical research to drug development and quality control in the food industry. One of the most established and reliable methods for quantifying trypsin activity is a continuous spectrophotometric rate determination assay using Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate.[1]

Principle of the Assay:

The assay is based on the specific ability of trypsin to catalyze the hydrolysis of the ester bond in BAEE.[2] This reaction yields Nα-Benzoyl-L-arginine and ethanol.

Reaction: Nα-Benzoyl-L-arginine ethyl ester (BAEE) + H₂O —(Trypsin)→ Nα-Benzoyl-L-arginine + Ethanol[1]

The utility of this reaction for spectrophotometric measurement lies in the fact that the product, Nα-Benzoyl-L-arginine, has a significantly higher molar absorptivity at 253 nm compared to the substrate, BAEE.[3] Therefore, as trypsin hydrolyzes BAEE, the absorbance of the reaction mixture at 253 nm increases over time. This rate of increase in absorbance (ΔA₂₅₃/minute) is directly proportional to the trypsin activity in the sample, provided that the substrate is not rate-limiting.[4]

This application note provides a detailed, validated protocol for determining trypsin activity using the BAEE assay, complete with insights into critical parameters, data analysis, and troubleshooting.

Materials and Equipment

Reagents

-

Trypsin: (e.g., Bovine Pancreas Trypsin, Sigma-Aldrich, Cat. No. T8003). Store and handle according to the manufacturer's specifications.

-

Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE): (e.g., Sigma-Aldrich, Cat. No. B4500).[1]

-

Sodium Phosphate, Monobasic (NaH₂PO₄): (e.g., Sigma-Aldrich, Cat. No. S0751).[1]

-

Sodium Hydroxide (NaOH): 1 M solution for pH adjustment.

-

Hydrochloric Acid (HCl): 1 mM solution for enzyme dilution.[1]

-

Ultrapure Water: ≥18 MΩ·cm resistivity at 25 °C.[1]

Equipment

-

UV-Vis Spectrophotometer: Capable of measuring absorbance at 253 nm and equipped with temperature control (Peltier or water bath) to maintain 25 °C.[5]

-

Quartz Cuvettes: 1 cm path length. Standard plastic cuvettes are not suitable as they absorb UV light at 253 nm.

-

Calibrated Micropipettes and Tips

-

pH Meter

-

Analytical Balance

-

Vortex Mixer

-

Stopwatch or Timer

Reagent Preparation

-

Expert Insight: The accuracy of this assay is fundamentally dependent on the precise preparation of reagents. Use freshly prepared buffers and substrate solutions for optimal results. Trypsin is susceptible to autolysis (self-digestion), especially at neutral or alkaline pH. Therefore, enzyme stock solutions should always be prepared fresh in cold, slightly acidic buffer (1 mM HCl) immediately before use.[6]

Buffer and Solutions

| Reagent | Preparation Instructions | Storage |

| 67 mM Sodium Phosphate Buffer (pH 7.6) | Dissolve 8.04 mg/mL of Sodium Phosphate Monobasic in ultrapure water. Adjust the pH to 7.6 at 25 °C using a 1 M NaOH solution.[1] | Use fresh or store at 2-8 °C for up to 1 week. |

| 1 mM Hydrochloric Acid (HCl) | Prepare a 1:1000 dilution of a 1 M HCl stock solution in ultrapure water.[1] | Store at room temperature. |

| 0.25 mM BAEE Substrate Solution | Prepare a 0.086 mg/mL solution of BAEE in the 67 mM Sodium Phosphate Buffer (pH 7.6).[1] Prepare this solution fresh daily and protect it from light. | Prepare fresh before use. |

| Trypsin Enzyme Solution | Immediately before the assay, prepare a working solution of trypsin (e.g., 425-575 units/mL) in cold (2-8 °C) 1 mM HCl.[1] The exact concentration should be optimized for your enzyme lot. | Prepare fresh and keep on ice. |

Experimental Protocol

Spectrophotometer Setup

-

Turn on the spectrophotometer and allow the UV lamp to warm up for at least 20 minutes.

-

Set the wavelength to 253 nm .

-

Set the temperature control to 25 °C .

-

Set the instrument to kinetic mode to measure absorbance over time.

Assay Workflow Diagram

Caption: Workflow for the BAEE Trypsin Assay.

Measurement Procedure

This protocol is based on a final reaction volume of 3.20 mL.[1] All measurements should be performed in triplicate.

-

Prepare Blank and Test Cuvettes: Pipette the following reagents into quartz cuvettes:

| Reagent | Blank (mL) | Test (mL) |

| 67 mM Sodium Phosphate Buffer (pH 7.6) | 0.20 | 0.10 |

| 0.25 mM BAEE Substrate Solution | 3.00 | 3.00 |

| Trypsin Enzyme Solution | 0.00 | 0.10 |

-

Equilibration: Cover the cuvettes with parafilm, mix by gentle inversion, and place them in the spectrophotometer's temperature-controlled cell holder. Allow them to equilibrate at 25 °C for 3-5 minutes.

-

Blank Measurement: For the blank cuvette, add the buffer in place of the enzyme. Start the kinetic measurement and record the absorbance at 253 nm for 5 minutes to establish any background rate of substrate hydrolysis.

-

Initiate Reaction: To initiate the reaction in the test cuvettes, add 0.10 mL of the freshly prepared Trypsin Enzyme Solution.

-

Mix and Record: Immediately after adding the enzyme, cap the cuvette, mix quickly by inverting 2-3 times, and place it back into the spectrophotometer. Start the kinetic measurement immediately and record the increase in absorbance at 253 nm for at least 5 minutes.

-

Trustworthiness Check: The rate of absorbance increase should be linear for at least the first 3 minutes.[6] If the rate decreases rapidly, it may indicate that the enzyme concentration is too high and the substrate is being depleted. If this occurs, dilute the enzyme solution and repeat the assay.

Data Analysis and Calculations

Determining the Rate of Reaction

-

Plot Absorbance at 253 nm versus Time (in minutes) for both the blank and the test samples.

-

Identify the linear portion of the curve for each test sample. This is typically within the first 1-4 minutes.

-

Calculate the slope of this linear portion using linear regression to obtain the rate of absorbance change (ΔA₂₅₃/minute).

-

Calculate the corrected rate by subtracting the rate of the blank from the rate of the test sample:

-

Corrected ΔA₂₅₃/min = (ΔA₂₅₃/min)Test - (ΔA₂₅₃/min)Blank

-

Calculating Trypsin Activity

The activity of trypsin is often expressed in "BAEE units".

Unit Definition: One BAEE unit of trypsin is defined as the amount of enzyme that produces a ΔA₂₅₃ of 0.001 per minute at pH 7.6 and 25 °C in a reaction volume of 3.2 mL.[1]

Calculation Formula:

Units/mL of Enzyme = (Corrected ΔA₂₅₃/min * df) / (0.001 * Vₑ)

Where:

-

Corrected ΔA₂₅₃/min: The rate of absorbance change from step 5.1.

-

df: Dilution factor of the enzyme, if the initial sample was diluted before adding to the assay.

-

0.001: The change in absorbance corresponding to one BAEE unit.[3]

-

Vₑ: Volume of the enzyme solution added to the cuvette (in mL), which is 0.10 mL in this protocol.

Example Calculation:

-

If Corrected ΔA₂₅₃/min = 0.065

-

If the enzyme was not diluted (df = 1)

-

Units/mL = (0.065 * 1) / (0.001 * 0.10) = 650 Units/mL

Critical Parameters and Field-Proven Insights

-

pH: Trypsin activity is highly pH-dependent. The optimal pH for bovine trypsin is generally between 8.0 and 9.0.[7] While the standard BAEE assay is performed at pH 7.6, be aware that trypsin is unstable below pH 3 and is also susceptible to autolysis at alkaline pH.[8] Consistent and accurate buffer preparation is critical for reproducibility.

-

Temperature: Enzyme activity is sensitive to temperature. While many protocols use 25 °C for consistency, the optimal temperature for trypsin can be much higher (e.g., 40-50 °C).[9][10] However, higher temperatures can also increase the rate of enzyme denaturation.[9] It is crucial to maintain a constant and accurately controlled temperature throughout the assay.

-

Substrate Concentration: The BAEE concentration used (final concentration of ~0.23 mM) is designed to be near saturating for typical trypsin concentrations to ensure the reaction rate is dependent on the enzyme concentration, not the substrate concentration.

-

Interfering Substances: The presence of trypsin inhibitors in a sample will lead to an underestimation of activity.[5][11] Additionally, any compounds that absorb strongly at 253 nm can interfere with the assay. It is essential to run appropriate controls, including a blank without the enzyme, to account for any non-enzymatic hydrolysis or interfering absorbance.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. serva.de [serva.de]

- 4. Trypsin Assay Calculation - Homework Questions [protocol-online.org]

- 5. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]

- 6. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 7. Biochemical Characterization of An Arginine-Specific Alkaline Trypsin from Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of pH, substrate, and temperature on tryptic activity of duodenal samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Optima of Trypsin-Catalyzed Hydrolysis and Its Inhibition Determined by SDS-PAGE [scirp.org]

- 11. researchgate.net [researchgate.net]

Application Note: A Comprehensive Guide to the Nα-Benzoyl-L-Arginine Ethyl Ester (BAEE) Assay for Measuring Papain Activity

Introduction

Papain (EC 3.4.22.2) is a cysteine protease enzyme isolated from the latex of the papaya fruit (Carica papaya).[1][2] Its broad substrate specificity, which includes the ability to cleave peptide bonds of basic amino acids, leucine, and glycine, makes it a valuable tool in various industries, including food production, cosmetics, and pharmaceuticals.[3] In biomedical research and drug development, papain is widely used for tissue dissociation, generating Fab fragments from antibodies, and serving as a model cysteine protease for inhibitor screening.[4]

Given its wide-ranging applications, the accurate and reproducible quantification of papain's enzymatic activity is paramount. The Nα-Benzoyl-L-arginine ethyl ester (BAEE) assay is a robust, classic, and widely accepted method for this purpose. This application note provides an in-depth guide to the principles, protocols, and best practices for implementing the BAEE assay, tailored for researchers, scientists, and drug development professionals.

Scientific Principle of the BAEE Assay

The BAEE assay is predicated on the enzymatic hydrolysis of the ester bond in the synthetic substrate, Nα-Benzoyl-L-arginine ethyl ester. This reaction yields two products: Nα-Benzoyl-L-Arginine and ethanol.[5] The core of the assay lies in quantifying the rate of formation of the acidic product, Nα-Benzoyl-L-Arginine.

The Critical Role of the Active Site and Enzyme Activation

Papain's catalytic activity is dependent on a catalytic dyad in its active site, which features a critical cysteine residue (Cys-25).[2] The thiol (-SH) group of this cysteine is the nucleophile that attacks the substrate's peptide bond.[2] However, this thiol group is highly susceptible to oxidation, which can form a disulfide bond and render the enzyme inactive.[6] Furthermore, heavy metal ions can bind to the thiol group, inhibiting activity.

For this reason, a mandatory pre-incubation or "activation" step is required to ensure maximal and reproducible enzyme activity. This is achieved by including two key components in the assay buffer:

-

A Reducing Agent (e.g., L-cysteine, Mercaptoethanol): This agent maintains the active site Cys-25 in its reduced, catalytically competent state.[4][7]

-

A Chelating Agent (EDTA): Ethylenediaminetetraacetic acid (EDTA) sequesters divalent metal cations that could otherwise inhibit the enzyme.[6][7][8]

Most commercial papain preparations require this activation step, which typically involves a 30-minute incubation prior to initiating the assay.[7][9]

Detection Methodologies

The rate of Nα-Benzoyl-L-Arginine production can be measured primarily by two methods:

-

Titrimetric Determination: This is the foundational method where the reaction is conducted in a vessel maintained at a constant pH of 6.2.[7] As the acidic product is formed, the pH begins to drop. An autotitrator or a manual pH-stat system adds a standardized solution of a base (e.g., NaOH) to neutralize the acid and maintain the constant pH. The rate of base consumption is directly proportional to the rate of the enzymatic reaction.[7][10]

-

Spectrophotometric Determination: This continuous-rate method monitors the increase in absorbance at 253 nm.[11] The cleavage of the ester bond in BAEE to form Nα-benzoyl-L-arginine results in a change in the electronic structure of the molecule, leading to an increase in absorbance at this wavelength. The rate of change in absorbance (ΔA₂₅₃/min) is proportional to the enzyme's activity. This method is often preferred for its high-throughput potential in microplate formats.

Caption: The principle of the BAEE assay for papain activity.

Experimental Protocols

This section provides detailed step-by-step methodologies for both the titrimetric and spectrophotometric assays.

Critical Reagents & Parameters Summary

| Parameter | Recommended Value | Rationale & Notes |

| pH | 6.2 | Optimal for papain activity with BAEE substrate.[7] |

| Temperature | 25°C | Standard condition for unit definition.[5][7] |

| Substrate | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Specific synthetic substrate for this assay.[5][12] |

| Activator | L-Cysteine | Maintains the essential active site thiol in a reduced state.[13] |

| Chelator | EDTA | Sequesters inhibitory heavy metal ions.[7][8] |

| Detection (Spectro.) | 253 nm | Wavelength to monitor product formation.[11] |

| Unit Definition | 1 unit hydrolyzes 1.0 µmole of BAEE per minute. | Standardized definition under the conditions above.[5] |

Protocol 1: Titrimetric Rate Determination

This protocol is adapted from the well-established Worthington Biochemical Corporation method.[7][10]

A. Reagent Preparation

-

Activation Buffer: Prepare fresh daily. For 100 mL, combine:

-

1 M EDTA (pH 8.0): 1 mL (Final: 10 mM)

-

1 M L-Cysteine•HCl: 5 mL (Final: 50 mM)

-

Reagent-grade water: 94 mL

-

Adjust pH to 6.2 with 1 M NaOH. L-cysteine oxidizes quickly, so adjust the pH rapidly.[5]

-

-

Substrate Stock (0.08 M BAEE): Dissolve Nα-Benzoyl-L-arginine ethyl ester hydrochloride (e.g., Sigma B-4500) in deionized water.[5][12]

-

Assay Substrate Solution: For a 10 mL final reaction mix, this solution is often prepared as a concentrate. A typical final concentration in the assay is ~56 mM BAEE.[5]

-

Titrant (0.01 N NaOH): Prepare and standardize 0.01 N Sodium Hydroxide solution.

B. Enzyme Preparation and Activation

-

Prepare a stock solution of papain at approximately 1 mg/mL in cold, deionized water.

-

Immediately before the assay, dilute the papain stock to a working concentration (e.g., 0.05-0.1 mg/mL) in the freshly prepared Activation Buffer .[10]

-

Incubate this solution at 25°C for 30 minutes to ensure complete activation of the enzyme.[7][9]

C. Assay Procedure

-

Set up a titration vessel connected to a pH meter and a stirrer, maintained at 25°C.

-

Into the vessel, pipette the following (for a 10 mL final volume):

-

0.08 M BAEE solution: 7.0 mL

-

Activation Buffer components (without enzyme): 1.0 mL

-

3 M NaCl: 1.0 mL[5]

-

Deionized Water: to ~9.9 mL

-

-

Adjust the pH of the mixture to exactly 6.2 using small additions of 0.01 N NaOH or HCl.

-

To initiate the reaction, add 0.1 mL of the activated enzyme solution.

-

Immediately start recording the volume of 0.01 N NaOH added per minute required to maintain the pH at exactly 6.2. Continue until a constant, linear rate is achieved.

D. Calculation of Activity The activity is calculated using the following formula: Units/mg = (mL of NaOH added/min × Normality of NaOH × 1000) / (mg of enzyme in the reaction mixture)[7]

Protocol 2: Spectrophotometric Rate Determination

This method is ideal for higher throughput and continuous monitoring.

A. Reagent Preparation

-

Assay Buffer (pH 6.2): 50 mM Sodium Phosphate buffer containing 2 mM EDTA and 5 mM L-Cysteine. Prepare fresh.

-

Substrate Stock (50 mM BAEE): Dissolve BAEE in deionized water.

-

Papain Enzyme: Prepare and activate the papain as described in section 2.2.B, using the Assay Buffer for the final dilution and activation step.

B. Assay Procedure (96-well plate format)

-

Set a microplate reader to 25°C and to read absorbance at 253 nm.

-

In each well, prepare the following reaction mixture (200 µL total volume):

-

Assay Buffer: 160 µL

-

50 mM BAEE Stock: 20 µL (Final: 5 mM)

-

-

Prepare a "no-enzyme" blank well containing 180 µL of Assay Buffer and 20 µL of BAEE stock.

-

To initiate the reaction, add 20 µL of the activated papain solution to each sample well.

-

Immediately place the plate in the reader and begin kinetic measurements, recording the absorbance at 253 nm every 30 seconds for 5-10 minutes.

C. Calculation of Activity

-

Determine the rate of reaction (ΔA₂₅₃/min) from the linear portion of the absorbance vs. time plot.

-

Subtract the rate of the "no-enzyme" blank from the sample rates.

-

Calculate the enzyme activity using the Beer-Lambert law: Units/mL = (ΔA₂₅₃/min × Total Assay Volume (mL)) / (ε × Path Length (cm) × Enzyme Volume (mL))

-

Where ε (molar extinction coefficient) for the product Nα-Benzoyl-L-Arginine under these conditions must be empirically determined or obtained from literature. A change in absorbance of 0.001 per minute is often correlated with one BAEE unit of activity in a specific reaction volume.[14]

-

System Trustworthiness and Validation

A robust assay is a self-validating one. Incorporate the following checks to ensure the trustworthiness of your results.

-

Blanks and Controls: Always include a "no-enzyme" control to measure the rate of non-enzymatic substrate hydrolysis.[1] The rate of this blank should be subtracted from all sample measurements.

-

Inhibitor Confirmation: To confirm that the measured activity is from a cysteine protease like papain, run a parallel reaction including a known, irreversible cysteine protease inhibitor such as E-64 (L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane).[15] A significant reduction in activity in the presence of the inhibitor validates the assay's specificity.

-

Enzyme Linearity: The reaction rate should be linear with respect to both time and enzyme concentration. If the rate curves are not linear, the enzyme concentration is likely too high, leading to substrate depletion. In this case, the enzyme sample must be further diluted and the assay repeated.[5]

Caption: A generalized workflow for the BAEE papain activity assay.

Expertise & Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Activity | 1. Incomplete enzyme activation. 2. Oxidized L-cysteine solution. 3. Incorrect pH of assay buffer. 4. Presence of an unknown inhibitor. | 1. Ensure 30 min pre-incubation with fresh activation buffer. 2. Always prepare L-cysteine solutions fresh daily.[5] 3. Verify the final pH of the reaction mixture is 6.2. 4. Test for inhibition using a spike-and-recovery experiment. |

| High Background Signal | 1. Spontaneous hydrolysis of BAEE. 2. Contaminated reagents or water. | 1. Always run a "no-enzyme" blank and subtract its rate. 2. Use high-purity water and reagents. Filter solutions if necessary. |